molecular formula C10H12Cl2O2S B2751806 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid CAS No. 1496679-65-2

4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid

Cat. No.: B2751806
CAS No.: 1496679-65-2
M. Wt: 267.16
InChI Key: QMQYVFGKPDZKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms on the thiophene ring and a butanoic acid moiety with two methyl groups at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dichlorothiophene with a suitable butanoic acid derivative. The reaction typically requires the use of a strong base, such as sodium hydroxide, and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.

Scientific Research Applications

4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with cytochrome P450 enzymes, affecting their activity and leading to various biological effects . The compound’s structure allows it to bind to specific sites on these enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of a butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2S/c1-10(2,9(13)14)4-3-6-5-7(11)15-8(6)12/h5H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQYVFGKPDZKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C(SC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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